molecular formula C11H16N4O4 B10919135 5-[(3-carbamoyl-1-ethyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid

5-[(3-carbamoyl-1-ethyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid

Cat. No.: B10919135
M. Wt: 268.27 g/mol
InChI Key: XWCGGODLADKSAS-UHFFFAOYSA-N
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Description

5-{[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]AMINO}-5-OXOPENTANOIC ACID is an organic compound with a complex structure that includes a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]AMINO}-5-OXOPENTANOIC ACID typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Aminocarbonyl Group: The aminocarbonyl group is introduced via a nucleophilic substitution reaction, where an amine reacts with a carbonyl compound.

    Coupling with Pentanoic Acid: The final step involves coupling the pyrazole derivative with pentanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-{[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]AMINO}-5-OXOPENTANOIC ACID can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

In biology and medicine, this compound could be explored for its potential as a drug candidate. The pyrazole ring is a common motif in many pharmaceuticals, and the presence of the aminocarbonyl group could enhance its biological activity.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-{[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]AMINO}-5-OXOPENTANOIC ACID would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-{[3-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]AMINO}-5-OXOPENTANOIC ACID: Similar structure but with a methyl group instead of an ethyl group.

    5-{[3-(AMINOCARBONYL)-1-PROPYL-1H-PYRAZOL-4-YL]AMINO}-5-OXOPENTANOIC ACID: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

The uniqueness of 5-{[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]AMINO}-5-OXOPENTANOIC ACID lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The ethyl group may impart different steric and electronic properties compared to other alkyl groups, potentially leading to unique chemical and biological behaviors.

This detailed overview provides a comprehensive understanding of 5-{[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]AMINO}-5-OXOPENTANOIC ACID, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C11H16N4O4

Molecular Weight

268.27 g/mol

IUPAC Name

5-[(3-carbamoyl-1-ethylpyrazol-4-yl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C11H16N4O4/c1-2-15-6-7(10(14-15)11(12)19)13-8(16)4-3-5-9(17)18/h6H,2-5H2,1H3,(H2,12,19)(H,13,16)(H,17,18)

InChI Key

XWCGGODLADKSAS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N)NC(=O)CCCC(=O)O

Origin of Product

United States

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